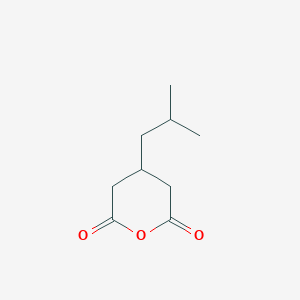

3-Isobutylglutaric anhydride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methylpropyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSGYCWYKZCYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467187 | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185815-59-2 | |

| Record name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185815-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutylglutaric Anhydride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

3-Isobutylglutaric anhydride is a significant chemical intermediate, primarily recognized for its role as a process impurity and a key building block in the synthesis of Pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders.[1][2] Its prochiral structure and reactive anhydride functionality make it a versatile substrate for various chemical transformations, particularly in the realm of asymmetric synthesis.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a yellow to brown liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 185815-59-2 | [1][3][4][5] |

| Molecular Formula | C₉H₁₄O₃ | [1][3][4] |

| Molecular Weight | 170.21 g/mol | [1][3] |

| Appearance | Yellow to brown liquid | [1] |

| Boiling Point | 279.3 ± 9.0 °C (Predicted) | [1] |

| Density | 1.054 g/cm³ (Predicted) | [1] |

| IUPAC Name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | [3][5] |

| Synonyms | 4-Isobutyldihydro-2H-pyran-2,6(3H)-dione, 3-Isobutylglutaric Acid Anhydride | [5][6] |

| Canonical SMILES | CC(C)CC1CC(=O)OC(=O)C1 | [4][5] |

| InChI | InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | [4] |

| InChIKey | XLSGYCWYKZCYCK-UHFFFAOYSA-N | [4] |

Core Reactivity and Mechanisms

The fundamental reactivity of this compound is characterized by the electrophilic nature of its two carbonyl carbons.[1] This makes the anhydride susceptible to nucleophilic attack, which leads to the cleavage of an acyl-oxygen bond and the opening of the six-membered ring. This nucleophilic acyl substitution is the basis for its most common and synthetically useful transformations.[1][7][8]

References

- 1. This compound|CAS 185815-59-2 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound | CAS Number 185815-59-2 [klivon.com]

- 6. This compound | 185815-59-2 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Profile of 3-Isobutylglutaric Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-isobutylglutaric anhydride, a key intermediate in the synthesis of various pharmaceuticals, most notably Pregabalin. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques and a visualization of its role in a significant synthetic pathway.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The data presented herein has been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the reported ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data of this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 0.91 | Doublet (d) | 6.6 | 6H | 2 x -CH₃ |

| 1.27 | Triplet (t) | 7.1 | 2H | -CH₂- (isobutyl) |

| 1.61-1.75 | Multiplet (m) | - | 1H | -CH- (isobutyl) |

| 2.12-2.50 | Multiplet (m) | - | 3H | -CH- and -CH₂- (ring) |

| 2.85 | Doublet of doublets (dd) | J₁=17, J₂=4.1 | 2H | -CH₂- (ring, adjacent to C=O) |

Table 2: ¹³C NMR Data of this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 21.86 | -CH₃ |

| 24.23 | -CH₃ |

| 25.89 | -CH- (isobutyl) |

| 35.43 | -CH₂- (isobutyl) |

| 43.08 | -CH- or -CH₂- (ring) |

| 166.48 | -C=O (anhydride) |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Detailed mass spectra for this compound are not widely published. However, based on its molecular formula, C₉H₁₄O₃, the expected molecular weight is 170.21 g/mol .[2][3][4] Therefore, the molecular ion peak (M⁺) in a mass spectrum would be expected at an m/z value of approximately 170. Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring and cleavage of the isobutyl side chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in about 0.5-1.0 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum of this compound, which is a liquid or low-melting solid, can be obtained using the thin-film method. A drop of the neat sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data can be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.

Role in Synthesis: The Path to Pregabalin

This compound is a pivotal intermediate in several synthetic routes to Pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders. The following diagram illustrates a common synthetic pathway starting from 3-isobutylglutaric acid.

Caption: A simplified workflow for the synthesis of Pregabalin.

This workflow highlights the conversion of 3-isobutylglutaric acid to its anhydride, followed by ammonolysis to form the corresponding monoamide, which then undergoes a Hofmann rearrangement and chiral resolution to yield the final active pharmaceutical ingredient, (S)-Pregabalin.[5][6]

References

- 1. A Process For The Preparation Of Pregabalin [quickcompany.in]

- 2. This compound | CAS Number 185815-59-2 [klivon.com]

- 3. This compound|CAS 185815-59-2 [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

Solubility of 3-Isobutylglutaric anhydride in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3-isobutylglutaric anhydride in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility assessments derived from documented chemical syntheses and related processes. Additionally, a general experimental protocol for determining solubility is provided, alongside a key synthetic pathway illustrating the compound's application.

Introduction to this compound

This compound (CAS No. 185815-59-2) is a cyclic anhydride that serves as a critical intermediate in organic synthesis.[1] It is a yellow to brown liquid at room temperature with a molecular weight of 170.21 g/mol .[1] Its primary application lies in the pharmaceutical industry, most notably as a precursor in the synthesis of Pregabalin, a medication used to treat neuropathic pain, epilepsy, and anxiety disorders.[1] The reactivity of its anhydride functional group makes it a versatile building block for creating complex molecules.[1]

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Common Abbreviation | Solvent Type | Qualitative Solubility | Rationale/Context from Literature |

| Toluene | - | Non-polar Aromatic | Soluble | Used as a solvent for the extraction of 3-isobutylglutaric acid and in the synthesis of its derivatives.[2][3] |

| Methyl tert-butyl ether | MTBE | Polar Ether | Soluble | Used as a solvent in the preparation of this compound and in subsequent reactions.[3] |

| Dichloromethane | DCM | Halogenated | Likely Soluble | A common solvent for organic reactions; used to dissolve a residue containing a derivative of this compound.[3] |

| Ethyl acetate | EtOAc | Polar Aprotic | Likely Soluble | A common solvent for organic synthesis and extraction; used in the workup of reactions involving derivatives of the anhydride.[3] |

| Dimethylformamide | DMF | Polar Aprotic | Likely Soluble | Mentioned as a suitable polar aprotic solvent for syntheses involving related glutaric anhydrides.[2] |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Likely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds; mentioned as a suitable solvent for related syntheses.[2][4] |

| Methanol | MeOH | Polar Protic | Likely Soluble with Reaction | As a protic solvent, it is likely to react with the anhydride in an alcoholysis reaction to form a monoester.[1] |

| Ethanol | EtOH | Polar Protic | Likely Soluble with Reaction | Similar to methanol, ethanol is expected to react with the anhydride. |

| Hexane | - | Non-polar Aliphatic | Likely Miscible/Soluble | As a non-polar organic liquid, it is expected to be miscible with other organic liquids of similar nature. |

| Water | - | Polar Protic | Insoluble with Hydrolysis | Cyclic anhydrides are generally insoluble in water and undergo hydrolysis to form the corresponding dicarboxylic acid.[5][6] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative and semi-quantitative solubility of a liquid compound like this compound in various organic solvents.

Objective: To determine the solubility of this compound in a range of common organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., toluene, MTBE, DCM, ethyl acetate, DMF, DMSO, hexane)

-

Small vials or test tubes with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination and unwanted reactions (e.g., hydrolysis).

-

Qualitative Assessment:

-

To a series of labeled vials, add 1 mL of each of the selected organic solvents.

-

Add a small, known amount of this compound (e.g., 10 µL or a specific weight) to each vial.

-

Cap the vials and vortex for 30-60 seconds.

-

Visually inspect for miscibility or dissolution. A single, clear phase indicates solubility. The presence of droplets or a separate layer indicates insolubility or immiscibility. Record the observations.

-

-

Semi-Quantitative Assessment (Isothermal Method):

-

For solvents in which the compound is found to be soluble, a more quantitative measure can be obtained.

-

In a vial, add a known volume of the solvent (e.g., 1 mL).

-

Incrementally add known volumes of this compound, vortexing after each addition, until the solution becomes saturated (e.g., a second phase appears and does not disappear upon further mixing).

-

Record the total volume of anhydride added to reach saturation.

-

The solubility can then be expressed in terms of volume/volume or, if the density is known, mass/volume.

-

-

Considerations for Reactive Solvents:

-

When testing solubility in protic solvents like alcohols, be aware that a chemical reaction (solvolysis) may occur.[1] This can be observed over time and may be confirmed by analytical techniques such as NMR or IR spectroscopy.

-

For solubility in water, the rate of hydrolysis should be considered. The anhydride may initially appear insoluble, and then slowly react to form the more soluble 3-isobutylglutaric acid.

-

Visualization of a Key Synthetic Pathway

This compound is a pivotal intermediate in the synthesis of Pregabalin. The following diagram illustrates this multi-step process, starting from the corresponding dicarboxylic acid.

Caption: Synthesis of (S)-Pregabalin from 3-Isobutylglutaric Acid.

This workflow highlights the conversion of 3-isobutylglutaric acid to this compound through dehydration. The anhydride then undergoes amidation to form a key intermediate, which is subsequently resolved and rearranged to yield the final active pharmaceutical ingredient, (S)-Pregabalin.[2]

References

An In-depth Technical Guide on the Thermodynamic and Physical Properties of 3-Isobutylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylglutaric anhydride, with the chemical formula C9H14O3, is a cyclic anhydride that serves as a crucial intermediate in organic synthesis.[1] Its molecular weight is 170.21 g/mol .[1][2] This compound is particularly significant in the pharmaceutical industry as a key building block and a process impurity in the synthesis of Pregabalin.[1][3] Pregabalin is a widely used medication for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1] The reactive nature of the anhydride functional group and its prochiral structure make this compound a versatile component for asymmetric synthesis.[1]

Physical and Chemical Properties

This compound is typically a yellow to brown liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H14O3 | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| CAS Number | 185815-59-2 | [1][2] |

| Appearance | Yellow to brown liquid | [1] |

| Boiling Point | Predicted: 279.3±9.0 °C | [1] |

| Density | Predicted: 1.054 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][4] |

| Hazard Statements | H315, H319, H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation) | [1] |

Thermodynamic Properties

Detailed experimental thermodynamic data for this compound is not extensively available in public literature. However, computational methods can be employed to predict certain properties.

| Property | Predicted Value/Information |

| Enthalpy of Formation | Data not readily available. Can be estimated using computational chemistry software. |

| Gibbs Free Energy of Formation | Data not readily available. Can be estimated using computational chemistry software. |

| Heat Capacity | Data not readily available. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical and thermodynamic properties of this compound are not widely published. However, standard methodologies for characterizing similar organic anhydrides can be applied.

General Protocol for Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 3-isobutylglutaric acid.[5]

Materials:

-

3-isobutylglutaric acid

-

Acetic anhydride or another dehydrating agent (e.g., propionic anhydride)[3][5]

-

Reaction vessel with a reflux condenser and heating mantle

-

Distillation apparatus for purification

Procedure:

-

3-isobutylglutaric acid is dissolved in a dehydrating agent such as acetic anhydride or propionic anhydride in a reaction vessel.[3][5] The mass ratio of 3-isobutylglutaric acid to acetic anhydride can be controlled to a range of 1:0.7 to 1:1.[5]

-

The reaction mixture is heated to reflux.[3] A typical reaction temperature is maintained between 110°C and 130°C, with a preferred temperature of 120°C.[5]

-

The reaction is monitored for completion, which may take several hours.[3][5] For example, one protocol specifies refluxing for 6 hours at 140-145 °C when using propionic anhydride.[3]

-

Upon completion, the excess dehydrating agent and any byproducts (like acetic acid or propionic acid) are removed by distillation under reduced pressure.[3]

-

The resulting this compound is then purified, typically by vacuum distillation, to yield the final product as a yellow oil.[3]

General Protocol for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

The sample is dissolved in a deuterated solvent, such as CDCl₃.

-

The resulting spectra are analyzed to confirm the structure of the anhydride. For this compound, the ¹H NMR spectrum would show characteristic signals for the isobutyl group and the protons on the anhydride ring.[3] The ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbons.[3]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is a powerful tool for identifying the anhydride functional group.[6]

-

A sample of the compound is analyzed using an IR spectrometer.

-

The spectrum of a cyclic anhydride like this compound is expected to show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[1][6] A strong C=O stretching absorption has been reported at 1724 cm⁻¹.[1] The spectrum would also display sp³ C-H stretching vibrations from the isobutyl group and the pyran ring structure.[1]

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound.

-

The sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

-

The molecular ion peak should correspond to the molecular weight of this compound (170.21 g/mol ).[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of an organic compound.

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic nature of its carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions, leading to the opening of the anhydride ring. This reactivity is fundamental to its use in organic synthesis.

-

Alcoholysis: The reaction with alcohols results in the formation of monoester dicarboxylic acids (hemiesters). This is a key step in the synthesis of various pharmaceutical intermediates.

-

Amidation: Reaction with amines leads to the formation of amides. This is a crucial step in the synthesis pathway of Pregabalin.[7]

-

Hydrolysis: In the presence of water, the anhydride will hydrolyze back to 3-isobutylglutaric acid.

Due to its role as a precursor and impurity in the manufacturing of Pregabalin, this compound is essential as a reference standard in analytical testing to ensure the purity of the final active pharmaceutical ingredient (API).[1] Its ability to react with a wide range of nucleophiles also makes it a versatile intermediate for the synthesis of other fine and specialty chemicals.

References

- 1. This compound|CAS 185815-59-2 [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 185815-59-2 [chemicalbook.com]

- 4. This compound | 185815-59-2 [sigmaaldrich.com]

- 5. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

Potential Applications of 3-Isobutylglutaric Anhydride in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutylglutaric anhydride, a derivative of glutaric acid, is a reactive cyclic anhydride with significant potential in the field of materials science. While its primary current application lies as an intermediate in pharmaceutical synthesis, particularly for Pregabalin[1][2][3], its chemical structure suggests viability in the development of novel polymers. This technical guide explores the prospective applications of this compound as a monomer for creating biodegradable polyesters and as a modifying agent for existing polymer systems. Due to a notable lack of direct experimental data in publicly available literature, this guide will extrapolate potential properties and methodologies from the known chemistry of analogous substituted anhydrides and polyesters. The information presented herein is intended to serve as a foundational resource to stimulate further research and development in this promising area.

Introduction

Cyclic anhydrides are a versatile class of monomers used in the synthesis of a variety of polymers, most notably polyesters and polyamides. The ring-opening polymerization of cyclic anhydrides offers a pathway to creating polymers with tailored properties. This compound (C9H14O3, CAS: 185815-59-2) possesses a bulky, non-polar isobutyl group, which is anticipated to influence the properties of polymers derived from it, potentially leading to materials with unique thermal and mechanical characteristics. This guide will focus on its potential use in ring-opening copolymerization (ROCOP) to form polyesters and its role as a crosslinking or modifying agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of 3-isobutylglutaric acid. This can be accomplished using various dehydrating agents, with acetic anhydride being a common choice.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Isobutylglutaric acid

-

Acetic anhydride

-

Toluene (optional, for azeotropic removal of acetic acid)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-isobutylglutaric acid and acetic anhydride in a 1:1 to 1:1.5 molar ratio.[1]

-

Heat the mixture to a temperature of 120-140°C with continuous stirring.[1]

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of acetic acid distillation (if toluene is used) or by spectroscopic methods (e.g., FTIR, monitoring the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches).

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation.

-

Potential Application: Biodegradable Polyesters via Ring-Opening Copolymerization (ROCOP)

One of the most promising applications of this compound in materials science is its use as a comonomer in the ring-opening copolymerization with epoxides to produce biodegradable polyesters. The isobutyl group is expected to increase the hydrophobicity and potentially lower the glass transition temperature (Tg) of the resulting polyester compared to polymers made from unsubstituted glutaric anhydride.

Logical Relationship: ROCOP of this compound and an Epoxide

Caption: Ring-Opening Copolymerization (ROCOP) pathway.

Hypothetical Properties of Poly(3-isobutylglutarate-co-alkylene oxide)

The properties of the resulting polyester would be dependent on the chosen epoxide and the polymerization conditions. The table below presents hypothetical data based on structure-property relationships of similar aliphatic polyesters.

| Property | Poly(glutarate-co-ethylene oxide) (Hypothetical) | Poly(3-isobutylglutarate-co-ethylene oxide) (Hypothetical) |

| Thermal Properties | ||

| Glass Transition (Tg) | ~ -20 °C | ~ -35 °C |

| Melting Temperature (Tm) | ~ 50 °C | Amorphous or low Tm |

| Decomposition Temp. (Td) | ~ 280 °C | ~ 270 °C |

| Mechanical Properties | ||

| Tensile Strength | ~ 25 MPa | ~ 15 MPa |

| Young's Modulus | ~ 300 MPa | ~ 150 MPa |

| Elongation at Break | ~ 400% | ~ 600% |

Note: This data is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocol: Synthesis of Poly(3-isobutylglutarate-co-propylene oxide)

-

Materials:

-

This compound (purified)

-

Propylene oxide (purified and distilled)

-

Catalyst (e.g., zinc glutarate, chromium-based catalysts)

-

Co-catalyst (if required, e.g., a phosphonium salt)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

In a glovebox, a dried Schlenk flask is charged with the catalyst and co-catalyst.

-

Anhydrous toluene is added, followed by this compound and propylene oxide in the desired molar ratio (e.g., 1:1).

-

The flask is sealed and the reaction mixture is heated to a specified temperature (e.g., 80-120°C) with stirring.

-

The polymerization is allowed to proceed for a set time (e.g., 4-24 hours). Aliquots can be taken periodically to monitor monomer conversion by ¹H NMR spectroscopy.

-

The reaction is quenched by cooling and exposing the mixture to air.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent such as cold methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

-

Potential Application: Crosslinking and Modifying Agent

This compound can potentially be used as a crosslinking or modifying agent for polymers containing hydroxyl or amine functional groups, such as epoxy resins, polyols, and polyamines. The anhydride ring can react with these functional groups to form ester or amide linkages, thereby creating a crosslinked network or modifying the polymer backbone.

Experimental Workflow: Modification of a Polyol with this compound

Caption: Workflow for polyol modification.

Characterization of Derived Materials

A comprehensive characterization of any newly synthesized polymers is crucial to understand their structure and properties.

| Technique | Information Obtained |

| Structural Analysis | |

| Fourier-Transform Infrared (FTIR) | Confirmation of functional groups (ester, anhydride, carboxylic acid) |

| Nuclear Magnetic Resonance (NMR) | Determination of polymer microstructure, monomer conversion, and molecular weight |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index (PDI) |

| Thermal Analysis | |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), crystallinity |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td) |

| Mechanical Analysis | |

| Tensile Testing | Tensile strength, Young's modulus, elongation at break |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, storage modulus, loss modulus |

Conclusion and Future Outlook

While the current body of scientific literature does not detail the material science applications of this compound, its chemical structure strongly suggests its potential as a valuable building block for new polymers. The presence of the isobutyl group is likely to impart increased hydrophobicity, lower crystallinity, and enhanced flexibility to polyesters derived from it. These properties could be advantageous in applications such as biodegradable packaging, soft-segment in thermoplastic elastomers, and matrices for controlled drug delivery. Further experimental investigation is warranted to synthesize and characterize polymers from this compound to validate these hypotheses and unlock its full potential in materials science. The experimental protocols and hypothetical data presented in this guide provide a solid starting point for such research endeavors.

References

- 1. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

Discovery and Synthesis of 3-Isobutylglutaric Anhydride and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutylglutaric anhydride (CAS No: 185815-59-2) is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of Pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders.[1][2] This document provides a comprehensive technical overview of the synthesis of this compound and its key derivatives. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic pathways to support research and development in medicinal chemistry and process development.

Introduction to this compound

This compound, with the molecular formula C₉H₁₄O₃, is a cyclic anhydride derivative of 3-isobutylglutaric acid.[3] Its chemical structure features a reactive anhydride ring and a prochiral center, making it a versatile building block for asymmetric synthesis.[1] The primary application of this compound is in the pharmaceutical industry as a key starting material for GABA analogues.[1] Specifically, it is a direct precursor to 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH), a critical intermediate that is further processed to yield (S)-Pregabalin.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-isobutylglutaric acid and its anhydride is presented below.

| Property | 3-Isobutylglutaric Acid | This compound |

| CAS Number | 75143-89-4[5] | 185815-59-2[1][3] |

| Molecular Formula | C₉H₁₆O₄[5] | C₉H₁₄O₃[1][3] |

| Molecular Weight | 188.22 g/mol [5] | 170.21 g/mol [1][3] |

| Appearance | Pale brown or white solid[2][5] | Yellow to brown liquid/oil[1][2] |

| Melting Point | ~47°C (or 40-42°C)[2][5] | N/A |

| Boiling Point | ~326°C[5] | ~279°C (predicted)[1] |

| Density | 1.126 g/cm³[5] | 1.054 g/cm³[1] |

Synthesis Pathways

The synthesis of this compound is typically achieved in two main stages: first, the preparation of its precursor, 3-isobutylglutaric acid, followed by a dehydration reaction to form the cyclic anhydride.

Synthesis of 3-Isobutylglutaric Acid

Several synthetic routes to 3-isobutylglutaric acid have been developed, often starting from the inexpensive and readily available isovaleraldehyde.[6]

Method 1: Knoevenagel-Michael Reaction Sequence A prevalent and efficient method involves a Knoevenagel condensation of isovaleraldehyde with an active methylene compound like ethyl cyanoacetate or diethyl malonate, followed by a Michael addition and subsequent hydrolysis and decarboxylation.[4][5] This approach has proven adaptable for industrial-scale production.[5]

Method 2: Using Malonamide Nitrile An alternative pathway uses isovaleraldehyde and malonamide nitrile as starting materials.[5][7] This process involves a base-catalyzed condensation under mild conditions, followed by hydrolysis in an acidic medium to yield the final product.[5][7] This route is noted for its high yields and reduced environmental impact.[5]

Synthesis Method Comparison

| Method | Starting Materials | Key Features | Reported Yield |

| Knoevenagel-Michael | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate | Multi-step, one-pot potential, industrially scalable.[4][5] | 71-76%[4] |

| Malonamide Nitrile | Isovaleraldehyde, Malonamide Nitrile | Milder conditions, environmentally friendly.[5][7] | High[5] |

| Direct Condensation | Isovaleraldehyde, Cyanoacetamide, Toluene | Two-step process involving reflux and acidic hydrolysis.[2] | Not specified for acid |

Conversion to this compound

The cyclization of 3-isobutylglutaric acid to its anhydride is a straightforward dehydration reaction.[1] This is typically accomplished by heating the diacid with a dehydrating agent.

Commonly used reagents include acetic anhydride or propionic anhydride.[1][2][8] The reaction is driven to completion by heating the mixture, typically under reflux, followed by removal of the excess dehydrating agent and byproducts via distillation.[2][8]

Key Derivatives and Reactions

The primary value of this compound lies in its reactivity, allowing for the synthesis of various derivatives. The ring-opening of the anhydride is the most significant reaction.

Amidation: Synthesis of Monoamides

The reaction of this compound with ammonia (ammonolysis) yields 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH), often referred to as 3-isobutylglutaric acid monoamide.[5][7] This monoamide is the direct precursor that undergoes a Hofmann rearrangement to produce (S)-Pregabalin after chiral resolution.[4]

Alcoholysis: Synthesis of Monoesters

Reaction with an alcohol, known as alcoholysis, opens the anhydride ring to form a monoester dicarboxylic acid, or hemiester.[1] This reaction is fundamental in asymmetric synthesis strategies. By using a chiral alcohol or a chiral catalyst, the desymmetrization of the prochiral anhydride can produce chiral hemiesters, which are pivotal for the stereoselective synthesis of enantiomerically pure compounds like (S)-Pregabalin.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Isobutylglutaric Acid

This protocol is adapted from a Knoevenagel-Michael reaction sequence.[4]

-

Condensation: Combine isovaleraldehyde, ethyl cyanoacetate, and a base catalyst (e.g., di-n-propylamine) in a suitable solvent. Heat the mixture to reflux to drive the Knoevenagel condensation.

-

Michael Addition: After the initial reaction, cool the mixture and add diethyl malonate and di-n-propylamine. Heat the reaction mass to 50-55°C for 3-5 hours.[4]

-

Hydrolysis and Decarboxylation: Cool the reaction to 25-30°C. Add an aqueous solution of a strong acid, such as hydrobromic acid (47%) or hydrochloric acid (35%).[4] Reflux the mixture at 100-125°C for 6-10 hours (for HBr) or longer for HCl.[4]

-

Work-up: After cooling, extract the aqueous layer with an organic solvent like toluene.

-

Isolation: Distill the organic solvent to obtain crude 3-isobutylglutaric acid. The reported yield is approximately 71-76% with a GC purity of over 93%.[4]

Protocol 2: Synthesis of this compound

This protocol is based on dehydration with acetic anhydride.[2][7]

-

Reaction Setup: In a reaction flask, combine 3-isobutylglutaric acid (e.g., 35g) and acetic anhydride (e.g., 50ml).[2]

-

Dehydration: Heat the mixture to reflux for 3 hours.[2]

-

Isolation: Cool the reaction mixture. Perform distillation under reduced pressure to remove acetic acid and excess acetic anhydride.[2][8]

-

Purification: To ensure complete removal of acetic anhydride, dissolve the resulting oil in methyl tert-butyl ether, and evaporate the solvent under reduced pressure. Repeat this step twice to yield the final product as a light yellow oil.[2] A yield of 86% has been reported for this step.[2]

Protocol 3: Synthesis of 3-Isobutylglutaric Acid Monoamide (CMH)

This protocol describes the amidation of the anhydride.[7]

-

Reaction Setup: Prepare a solution of this compound (e.g., 90g).

-

Amidation: Slowly add the anhydride solution to aqueous ammonia (e.g., 180g) while maintaining the temperature at 5°C.[7]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture for 2 hours at the same temperature.

-

Isolation: The product, 3-isobutylglutaric acid monoamide, can then be isolated through standard work-up procedures such as acidification and extraction.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key building block in the synthesis of Pregabalin. The synthetic routes to the anhydride, beginning with the formation of 3-isobutylglutaric acid from simple precursors like isovaleraldehyde, are well-established and optimized for large-scale production. The subsequent ring-opening reactions of the anhydride, particularly amidation and stereoselective alcoholysis, provide the necessary functionality and chirality for the final active pharmaceutical ingredient. The methodologies and data presented in this guide offer a foundational resource for chemists and researchers engaged in the synthesis and development of this important pharmaceutical intermediate and its derivatives.

References

- 1. This compound|CAS 185815-59-2 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Method for preparing 3-isobutylglutaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 8. This compound | 185815-59-2 [chemicalbook.com]

3-Isobutylglutaric Anhydride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-isobutylglutaric anhydride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative stability data in the public domain, this guide synthesizes information from safety data sheets, analogous compound behavior, and established principles of chemical stability testing. It outlines the expected degradation pathways, particularly hydrolysis, and provides a framework for conducting stability and forced degradation studies.

Chemical Properties and Structure

-

IUPAC Name: 4-(2-methylpropyl)oxane-2,6-dione

-

CAS Number: 185815-59-2

-

Molecular Formula: C₉H₁₄O₃

-

Molecular Weight: 170.21 g/mol

-

Appearance: Typically a yellow to brown liquid[1]

Stability Profile

This compound is a cyclic anhydride, and its stability is primarily influenced by its reactivity towards nucleophiles, most notably water. The primary degradation pathway is hydrolysis to the corresponding dicarboxylic acid, 3-isobutylglutaric acid.

Hydrolysis

The presence of moisture is a critical factor in the stability of this compound. The anhydride ring is susceptible to cleavage by water, leading to the formation of 3-isobutylglutaric acid. This reaction is autocatalytic, as the carboxylic acid product can catalyze further hydrolysis. It is crucial to protect the compound from moisture to maintain its integrity.[2]

Thermal Stability

Photostability

Specific photostability studies on this compound are not found in the reviewed literature. However, as with many organic molecules, exposure to UV or high-intensity visible light could potentially lead to degradation. Photostability testing is recommended as part of a comprehensive stability program.

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[2][3][4] These substances can react with the anhydride, leading to its degradation and the formation of various byproducts.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets and supplier guidelines:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][5] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen, argon)[1] | To prevent hydrolysis by excluding atmospheric moisture. |

| Container | Tightly closed container[6][7] | To prevent ingress of moisture and other atmospheric contaminants. |

| Environment | Cool, dry, and well-ventilated place[6][7] | To maintain the integrity of the compound and ensure a safe storage environment. |

| Moisture | Protect from moisture[2] | To prevent the primary degradation pathway of hydrolysis. |

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is scarce, a robust stability assessment can be designed based on established pharmaceutical guidelines for forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

The following table outlines the conditions for a typical forced degradation study applicable to this compound.

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | Treat a solution of the anhydride in an inert solvent with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C). |

| Base Hydrolysis | Treat a solution of the anhydride in an inert solvent with a dilute base (e.g., 0.1 N NaOH) at room temperature. |

| Oxidative Degradation | Treat a solution of the anhydride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. |

| Thermal Degradation | Expose the solid or a solution of the anhydride to elevated temperatures (e.g., 80°C, 100°C) for a defined period. |

| Photodegradation | Expose the solid or a solution of the anhydride to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). |

Analytical Method: A stability-indicating HPLC method with UV detection would be suitable for monitoring the degradation of this compound and the formation of its degradation products.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the primary degradation pathway of this compound in the presence of water.

Forced Degradation Study Workflow

This diagram outlines the logical workflow for conducting a forced degradation study on this compound.

Conclusion

While specific quantitative stability data for this compound is not extensively published, its chemical nature as a cyclic anhydride dictates its primary instability in the presence of moisture and other nucleophiles. Proper handling and storage under cool, dry, and inert conditions are paramount to maintaining its quality. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to perform comprehensive stability assessments and ensure the integrity of this important chemical intermediate.

References

- 1. This compound|CAS 185815-59-2 [benchchem.com]

- 2. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 3. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 4. ijpsm.com [ijpsm.com]

- 5. researchgate.net [researchgate.net]

- 6. Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22253B [pubs.rsc.org]

- 7. ijsdr.org [ijsdr.org]

Methodological & Application

Synthesis of 3-Isobutylglutaric anhydride from 3-isobutylglutaric acid

Introduction

3-Isobutylglutaric anhydride is a key chemical intermediate, notably utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients such as Pregabalin, a widely used medication for treating neuropathic pain, epilepsy, and anxiety disorders.[1][2] The synthesis of this anhydride from 3-isobutylglutaric acid is a critical dehydration reaction that involves the removal of a water molecule from the dicarboxylic acid to form a cyclic anhydride. This document outlines detailed protocols for the synthesis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive guide to its preparation and characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.

| Property | 3-Isobutylglutaric Acid | This compound |

| CAS Number | 75143-89-4[2] | 185815-59-2[1] |

| Molecular Formula | C₉H₁₆O₄[2][3] | C₉H₁₄O₃[1] |

| Molecular Weight | 188.22 g/mol [2][3] | 170.21 g/mol [1] |

| Appearance | Pale brown solid[2] | Yellow to brown liquid[1] |

| Melting Point | ~47°C[2] | Not applicable |

| Boiling Point | ~326°C[2] | Predicted: 279.3±9.0 °C[1] |

| Density | 1.126 g/cm³[2] | 1.054 g/cm³[1] |

Experimental Protocols

Several methods have been established for the synthesis of this compound from 3-isobutylglutaric acid. The most common and effective methods involve the use of dehydrating agents such as acetic anhydride or thionyl chloride. Microwave-assisted synthesis offers a rapid and solvent-free alternative.

Protocol 1: Dehydration using Acetic Anhydride

This is a widely used and straightforward method for the synthesis of this compound.[1]

Materials:

-

3-Isobutylglutaric acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-isobutylglutaric acid.

-

Add acetic anhydride. An optimized mass ratio of 3-isobutylglutaric acid to acetic anhydride is between 1:0.7 and 1:1.[1]

-

Heat the reaction mixture to 110-130°C (a preferred temperature is 120°C) with continuous stirring.[1]

-

Maintain the reaction at this temperature for 1.5 to 3 hours (2 hours is optimal).[1]

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation.

Expected Yield: ~92%[1]

Protocol 2: Dehydration using Thionyl Chloride

This method is advantageous for producing high-purity anhydride, often for in-situ use in subsequent reactions.[1]

Materials:

-

3-Isobutylglutaric acid

-

Thionyl chloride

-

Round-bottom flask

-

Reflux condenser with a gas trap (to neutralize HCl gas)

-

Heating mantle with magnetic stirrer

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, add 3-isobutylglutaric acid.

-

Carefully add thionyl chloride to the flask.

-

Heat the mixture to reflux with stirring.

-

The reaction is typically complete within 30 minutes.[1]

-

Excess thionyl chloride is removed by distillation at atmospheric pressure, followed by vacuum distillation to isolate the pure anhydride.

Protocol 3: Microwave-Assisted Synthesis

This solvent-free method offers a significant reduction in reaction time and energy consumption.[1]

Materials:

-

3-Isobutylglutaric acid

-

Acetic anhydride

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

Place 3-isobutylglutaric acid and a stoichiometric amount of acetic anhydride in a microwave reactor vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a constant temperature of 140°C for 20 minutes.[1]

-

After cooling, the product can be isolated and purified as described in Protocol 1.

Expected Conversion: 95%[1]

Summary of Reaction Conditions and Yields

| Method | Dehydrating Agent | Temperature (°C) | Time | Reported Yield/Conversion |

| Protocol 1 | Acetic Anhydride | 120 | 2 hours | ~92%[1] |

| Protocol 1 (Catalytic H₂SO₄) | Acetic Anhydride | 130 | 1.5 hours | 94%[1] |

| Protocol 2 | Thionyl Chloride | Reflux | 30 minutes | Used for high-purity in-situ generation[1] |

| Protocol 3 (Microwave) | Acetic Anhydride | 140 | 20 minutes | 95% conversion[1] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: General reaction scheme for the dehydration of 3-isobutylglutaric acid.

References

Application Notes and Protocols: Ring-Opening Polymerization of 3-Isobutylglutaric Anhydride for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ring-opening polymerization (ROP) of 3-isobutylglutaric anhydride offers a promising route to novel aliphatic polyesters with potential applications in drug delivery and biomedical engineering. The resultant polymer, poly(3-isobutylglutaric acid), is anticipated to be biodegradable, biocompatible, and exhibit surface-eroding characteristics, making it an excellent candidate for controlled release formulations. The isobutyl side group can modulate the polymer's hydrophobicity, degradation rate, and mechanical properties. These application notes provide detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization, along with potential applications in drug development.

Section 1: Synthesis of this compound Monomer

A crucial prerequisite for the polymerization is the efficient synthesis of the this compound monomer from its corresponding diacid.

Experimental Protocol:

Materials:

-

3-Isobutylglutaric acid

-

Acetic anhydride or Propionic anhydride

-

Methyl tert-butyl ether (MTBE)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Rotary evaporator

Procedure using Acetic Anhydride:

-

Place 35g of 3-isobutylglutaric acid and 50ml of acetic anhydride into a round-bottom flask.

-

Heat the mixture to reflux for 3 hours.[1]

-

After reflux, remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.

-

To the cooled residue, add 50 ml of methyl tert-butyl ether, stir to dissolve, and then remove the solvent using a rotary evaporator.

-

Repeat the MTBE wash step twice to ensure complete removal of residual acetic anhydride and acid.

-

The final product is a light yellow oily substance, which is this compound. A yield of approximately 86% can be expected.[1]

Procedure using Propionic Anhydride:

-

Dissolve 50 g (266 mmol) of 3-isobutylglutaric acid in 130 ml of propionic anhydride in a round-bottom flask.

-

Heat the reaction mixture to reflux at 140-145 °C for 6 hours.[2]

-

After the reaction is complete, remove propionic acid and unreacted propionic anhydride by distillation under reduced pressure (30-60 °C/15 mm Hg).[2]

-

Collect the product by vacuum distillation at 100-105 °C/0.5 mm Hg to yield 4-isobutyldihydro-2H-pyran-2,6(3H)-dione (this compound) as a yellow oil.[2] A yield of approximately 91% can be achieved with a purity of >98%.[2]

Monomer Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Section 2: Ring-Opening Polymerization of this compound

The ring-opening polymerization of this compound can be initiated by various catalysts to produce poly(3-isobutylglutaric acid). The choice of catalyst and reaction conditions will influence the polymer's molecular weight and polydispersity.

Experimental Protocol (General Approach):

Materials:

-

This compound (freshly prepared and purified)

-

Anhydrous toluene or other suitable solvent

-

Initiator/Catalyst (e.g., a zinc-based catalyst, organocatalyst)

-

Dry nitrogen or argon atmosphere

-

Schlenk line or glovebox

-

Precipitation solvent (e.g., cold methanol or hexane)

Procedure:

-

In a glovebox or under a dry inert atmosphere, add the desired amount of this compound to a dry Schlenk flask.

-

Dissolve the monomer in anhydrous toluene.

-

In a separate vial, prepare a stock solution of the chosen catalyst in anhydrous toluene.

-

Initiate the polymerization by adding a specific volume of the catalyst solution to the monomer solution via syringe.

-

Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified time (e.g., 1-24 hours).

-

Monitor the polymerization progress by techniques such as ¹H NMR or GPC (Gel Permeation Chromatography) if possible.

-

Once the desired conversion is reached, quench the polymerization by adding a small amount of a proton source (e.g., methanol).

-

Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Polymerization Workflow:

Caption: General workflow for the ring-opening polymerization of this compound.

Section 3: Characterization of Poly(3-isobutylglutaric acid)

Thorough characterization of the synthesized polymer is essential to understand its properties and suitability for drug delivery applications.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., ester carbonyl) in the polymer backbone.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Expected Quantitative Data:

The following table summarizes expected ranges for key polymer properties based on the ring-opening polymerization of similar cyclic anhydrides.

| Property | Expected Value/Range | Significance in Drug Delivery |

| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Influences mechanical properties and degradation rate. |

| Polydispersity Index (PDI) | 1.1 - 2.0 | A lower PDI indicates a more controlled polymerization and uniform polymer chains. |

| Yield | > 80% | High yield is desirable for efficient synthesis. |

| Glass Transition Temperature (Tg) | 20 - 80 °C | Affects the physical state and drug release characteristics of the polymer matrix. |

Section 4: Application in Drug Delivery

Polyanhydrides are well-established as biodegradable polymers for controlled drug delivery.[3][4][5][6] Their surface-eroding nature allows for a predictable and sustained release of encapsulated therapeutic agents.[3][6] The degradation products are non-toxic diacids that can be safely metabolized by the body.[5]

Potential Drug Delivery Signaling Pathway/Mechanism:

The polymer can be formulated into various drug delivery systems such as microspheres, nanoparticles, or implants. The encapsulated drug is released as the polymer matrix erodes upon contact with physiological fluids.

Drug Release Mechanism:

Caption: Conceptual diagram of drug release from a poly(3-isobutylglutaric acid) matrix.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 185815-59-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyanhydride - Wikipedia [en.wikipedia.org]

- 6. Polyanhydride Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chiral Resolution of 3-Isobutylglutaric Anhydride Derivatives for Asymmetric Synthesis

Introduction

3-Isobutylglutaric anhydride is a prochiral cyclic anhydride that serves as a critical intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure makes it an ideal precursor for the asymmetric synthesis of valuable chiral molecules. A prominent application is in the manufacturing of (S)-Pregabalin, an active pharmaceutical ingredient (API) used to treat neuropathic pain, epilepsy, and anxiety disorders.[1][2] The synthesis of enantiomerically pure compounds like (S)-Pregabalin necessitates a robust method for resolving the racemic mixture of its precursors or desymmetrizing the prochiral anhydride.[1][3] This document provides detailed application notes and protocols on the chiral resolution of this compound derivatives, focusing on enzymatic methods that offer high stereoselectivity and yield.

Core Strategy: From Prochiral Anhydride to Chiral Amide

The primary strategy involves converting the prochiral this compound into a racemic or prochiral intermediate, which is then subjected to a resolution process. Enzymatic resolution of the corresponding imide, 3-isobutyl glutarimide, has emerged as a highly efficient method.[3][4] In this process, a hydrolase enzyme selectively catalyzes the ring-opening of one enantiomer of the imide, yielding an enantiomerically enriched chiral monoamide, a key precursor for the target molecule.

Quantitative Data Summary

The efficiency of enzymatic resolution is highly dependent on the choice of enzyme and reaction conditions. The following tables summarize key performance data from recent studies.

Table 1: Performance of Hydrolase Enzymes in the Stereoselective Ring Opening of 3-Isobutyl Glutarimide (IBI)

| Enzyme | Mutant | Substrate | Product | Conversion Rate (%) | Product ee (%) | Reference |

| BpIH (Wild-Type) | - | 3-Isobutyl Glutarimide (IBI) | (R)-3-Isobutylglutarate monoamide (R-IBM) | 38.15 | >99.9 | [3] |

| BpIH (Mutant) | Y37F/H133N/S226I | 3-Isobutyl Glutarimide (IBI) | (R)-3-Isobutylglutarate monoamide (R-IBM) | 88.87 | >99.9 | [3] |

| D-hydantoinase (BsHase) | Wild-Type | 3-Isobutyl Glutarimide (IBI) | 3-Isobutylglutaric acid monoamide (IBM) | - | - | [5] |

Table 2: Optimized Conditions for Precursor Synthesis

| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anhydride Formation | 3-Isobutylglutaric Acid, Acetic Anhydride | 110 - 130 | 1.5 - 3 | High | [1] |

| Amidation | This compound, Aqueous Ammonia | 10 | 2+ | 79 | [6] |

| Hofmann Rearrangement | (R)-IBM, Bromine, NaOH | 80 | 2 | 93.8 | [5] |

Experimental Workflows and Logical Relationships

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the cyclization of 3-isobutylglutaric acid to its corresponding anhydride using acetic anhydride as a dehydrating agent.[1]

-

Materials: 3-isobutylglutaric acid, acetic anhydride.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine 3-isobutylglutaric acid and acetic anhydride. The mass ratio of acid to acetic anhydride should be controlled in a range of 1:0.7 to 1:1.[1] b. Heat the reaction mixture to 120°C with stirring.[1] c. Maintain the temperature for 2-3 hours to ensure complete conversion.[1] d. After cooling, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. e. The resulting crude this compound can be used in the next step without further purification.

Protocol 2: Enzymatic Resolution of 3-Isobutyl Glutarimide (IBI)

This protocol outlines the stereoselective hydrolysis of racemic 3-isobutyl glutarimide to produce (R)-3-isobutylglutarate monoamide (R-IBM) using an imidase enzyme.[3]

-

Materials: 3-Isobutyl glutarimide (IBI), Tris-HCl buffer (50 mmol L⁻¹, pH 8.0), purified imidase enzyme solution (e.g., BpIH mutant YHS-I).

-

Enzyme Activity Assay: a. Prepare a 5 mL reaction system containing 50 mmol L⁻¹ Tris-HCl (pH 8.0), 10 mmol L⁻¹ IBI, and 800 µL of the enzyme solution.[3] b. Incubate the reaction at 40°C for 30 minutes.[3] c. Terminate the reaction by dilution with the mobile phase for HPLC analysis. d. Analyze the sample via HPLC to determine the conversion rate.

-

Preparative Scale Resolution: a. Scale up the reaction based on the desired quantity of R-IBM. b. Maintain the reaction at 40°C and pH 8.0. c. Monitor the reaction progress periodically by taking aliquots and analyzing via chiral HPLC to determine conversion and enantiomeric excess (ee). d. Once the desired conversion is reached, terminate the reaction by adjusting the pH or by enzyme denaturation. e. Separate the product (R-IBM) from the unreacted (S)-imide using standard extraction or chromatography techniques.

Protocol 3: Asymmetric Synthesis of (S)-Pregabalin from (R)-IBM

This protocol details the conversion of the resolved (R)-amide intermediate into (S)-Pregabalin via a Hofmann rearrangement.[5]

-

Materials: (R)-3-isobutylglutarate monoamide (R-IBM), 5.0 M Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric acid (HCl).

-

Procedure: a. Dissolve the starting material, (R)-IBM (e.g., 3.0 g), in 5.0 M NaOH (e.g., 3.5 mL). b. In a separate flask, prepare a bromine solution by adding bromine (e.g., 3.06 g) dropwise to 5.0 M NaOH (e.g., 11.0 mL) in an ice bath. c. Add the cold bromine solution dropwise to the (R)-IBM solution, maintaining a low temperature. d. After the addition is complete, heat the reaction mixture to 80°C for 2 hours.[5] e. Cool the reaction mixture in an ice bath and adjust the pH to 5.0 using hydrochloric acid to precipitate the product. f. Filter the solid product, wash with cold water, and dry to obtain (S)-Pregabalin. A final yield of 93.8% has been reported for this step.[5]

Analytical Method: Chiral HPLC

To determine the enantiomeric purity of the resolved products, Chiral High-Performance Liquid Chromatography (HPLC) is essential.

-

Column: A suitable chiral stationary phase, such as Chiralpak IG-3 or Chiralpak AD-H, is required to separate the enantiomers.[1][5]

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact composition must be optimized for the specific column and analyte.

-

Detection: UV detection is commonly used.

-

Analysis: By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee%) can be accurately calculated.

The chiral resolution of this compound derivatives is a pivotal step in the asymmetric synthesis of important pharmaceuticals. Enzymatic resolution, particularly using engineered imidases, offers a powerful, highly selective, and environmentally friendly alternative to classical resolution methods.[3] The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement these advanced synthetic strategies, enabling the efficient and scalable production of enantiomerically pure compounds.

References

- 1. This compound|CAS 185815-59-2 [benchchem.com]

- 2. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 3. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112368262A - Method for preparing pregabalin intermediate (R) -3- (carbamoylmethyl) -5-methylhexanoic acid - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction of 3-Isobutylglutaric Anhydride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of 3-isobutylglutaric anhydride with primary amines is a fundamental transformation in organic synthesis, primarily classified as a nucleophilic acyl substitution reaction. This process, known as aminolysis, involves the ring-opening of the cyclic anhydride by a primary amine to yield a 3-isobutylglutaric acid monoamide. This reaction is of significant interest in the pharmaceutical industry, most notably as a critical step in the synthesis of Pregabalin, an analog of γ-aminobutyric acid (GABA) used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Understanding the mechanism and optimization of this reaction is crucial for efficient and scalable synthesis of such active pharmaceutical ingredients (APIs).

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5] The primary amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the carboxylate group, which is then protonated to form the final monoamide carboxylic acid product. The reaction is generally fast and proceeds at room temperature.[6] Computational studies on similar cyclic anhydrides suggest that a concerted mechanism may have a lower activation energy than a stepwise process.[7][8] The reaction can also be influenced by general base catalysis from a second molecule of the amine or by acid catalysis.

Caption: Nucleophilic attack of a primary amine on this compound.

Application in Drug Development: Synthesis of Pregabalin

A prominent application of this reaction is in the industrial synthesis of Pregabalin.[1][2][3] In this process, this compound is reacted with ammonia (a primary amine) to form 3-(carbamoylmethyl)-5-methylhexanoic acid, also known as 3-isobutylglutaric acid monoamide. This intermediate then undergoes a Hofmann rearrangement to yield the racemic precursor of Pregabalin.[3]

Caption: Key steps in the synthesis of Pregabalin.

Experimental Protocols

Protocol 1: Synthesis of 3-Isobutylglutaric Acid Monoamide using Ammonia

This protocol is adapted from patent literature for the synthesis of a key Pregabalin intermediate.[9]

Materials:

-

This compound

-

Aqueous ammonia solution

-

Hydrochloric acid

-

Organic solvent (e.g., Toluene)

-

Deionized water

Equipment:

-

Reaction flask with a stirrer and temperature control

-

Dropping funnel

-

pH meter

-

Filtration apparatus

Procedure:

-

In a reaction flask, prepare a solution of this compound in a suitable organic solvent.

-

Cool the solution to a controlled temperature, typically between 5-15°C.[9]

-

Slowly add the aqueous ammonia solution to the anhydride solution via a dropping funnel while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir for a specified time to ensure completion.

-

Adjust the pH of the solution to 2-3 using hydrochloric acid to precipitate the product.[9]

-

Filter the resulting white solid, wash with cold deionized water, and dry under vacuum to obtain 3-isobutylglutaric acid monoamide.

Caption: Workflow for 3-isobutylglutaric acid monoamide synthesis.

Protocol 2: General Acylation of a Primary Amine

This protocol provides a general method for the reaction of this compound with a generic primary amine in an aqueous medium.[10][11]

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

Equipment:

-

Reaction flask with a magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the primary amine in deionized water. If the amine is not water-soluble, it can be used as its hydrochloride salt.

-

Add sodium bicarbonate to the amine solution.

-

To this solution, add this compound and stir the mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by crystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 3-isobutylglutaric acid monoamide.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 3-Isobutylglutaric Acid & Acetic Anhydride | Ammonia | - | 5 | 95 | 99.8 | [9] |

| 3-Isobutylglutaric Acid & Acetic Anhydride | Ammonia | - | 15 | 94 | 99.5 | [9] |

| 3-Isobutylglutaric Acid | Urea | Toluene | 110 (reflux) | 65 (two steps) | 98.2 | [12] |

Safety Precautions

-

This compound: May cause skin, eye, and respiratory irritation.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Primary amines: Many primary amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

-

Acids and Bases: Handle strong acids (e.g., HCl) and bases (e.g., ammonia) with care, wearing appropriate PPE.

Disclaimer: These protocols are intended for informational purposes for qualified individuals. Appropriate safety precautions should always be taken. This information is not intended for therapeutic or diagnostic use.[2]

References

- 1. Page loading... [guidechem.com]

- 2. This compound|CAS 185815-59-2 [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. chemrevise.org [chemrevise.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of GABA Analogues Using 3-Isobutylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of γ-aminobutyric acid (GABA) analogues, with a primary focus on the widely used pharmaceutical, Pregabalin. 3-Isobutylglutaric anhydride is a key intermediate in several synthetic routes to this important compound.

Introduction

GABA analogues are a class of compounds that structurally resemble the inhibitory neurotransmitter GABA. They are utilized in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a prominent example of a GABA analogue.[1][2][3] A common and effective synthetic strategy for Pregabalin involves the use of this compound as a starting material.[2][4] This document outlines the key synthetic steps, provides detailed experimental protocols, and presents quantitative data for the synthesis of Pregabalin from this compound.

Synthetic Pathway Overview